2-(Chloromethyl)pyrimidine-5-carbonitrile

Description

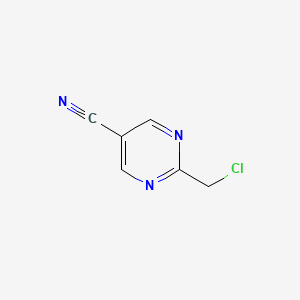

Structure

2D Structure

Properties

IUPAC Name |

2-(chloromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEGWVUZPQOQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270126 | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-94-3 | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation and Chlorination-Based Synthesis

A common approach reported involves the condensation of appropriate aldehydes with thiourea or guanidine hydrochloride and ethyl cyanoacetate to form substituted pyrimidines, followed by chloromethylation at the 2-position.

- Ternary Condensation : The pyrimidine-5-carbonitrile core is synthesized by condensation of aldehydes with thiourea or guanidine hydrochloride and ethyl cyanoacetate under controlled conditions.

- Chloromethylation : The 2-position chloromethyl group is introduced by reaction with chloromethylating agents, often via dehydrohalogenation or chlorination steps.

This method was detailed in a study where derivatives of 2-(chloromethyl)pyrimidine-5-carbonitrile were prepared by reacting aminopyrimidines with chloromethyl benzimidazole intermediates in dry dimethylformamide with potassium carbonate as base, followed by reflux and isolation steps. Yields ranged from 69% to 83% with high purity confirmed by NMR and elemental analysis.

Cyclopentadiene-Propenal Route with Chlorination and Ring-Closure

Another industrially relevant method involves a cyclization reaction starting from cyclopentadiene and propenal derivatives:

- Chlorination Addition : The intermediate is subjected to chlorination in the presence of solvents like dimethylformamide (DMF) at low temperatures (-5 °C to 25 °C) with controlled chlorine feed.

- Ring-Closure Reaction : The chlorinated intermediate undergoes ring-closure with chlorination cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or solid phosgene. Organic bases or hydrogen halides serve as catalysts.

- Purification : After reaction completion, the mixture is cooled, extracted, neutralized, and purified by distillation to yield 2-chloro-5-chloromethylpyridine with purity exceeding 95%.

This method is notable for its high yield, product purity, and cleaner production due to the reduction of phosphorus-containing wastewater. It is a preferred industrial process due to economic and environmental advantages.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The ternary condensation method allows for structural diversity by varying aldehyde substrates, enabling the synthesis of various substituted pyrimidine derivatives with chloromethyl groups. The reaction is typically carried out in DMF with potassium carbonate as a base, followed by reflux for several hours. The products are isolated by precipitation and recrystallization, with structural confirmation by 1H and 13C NMR spectroscopy, showing characteristic signals for methylene protons adjacent to nitrogen and nitrile carbons.

The cyclopentadiene-propenal cyclization method is industrially favored for producing 2-chloro-5-chloromethylpyridine due to its high purity and yield. The process involves careful control of chlorination temperature and chlorine feed rate to minimize impurities. The ring-closure step employs phosphorus oxychloride or related reagents, which facilitate the cyclization and chlorination simultaneously. The process improvements include substituting more hazardous reagents with solid phosgene and sulfur oxychloride derivatives, reducing environmental impact.

Spectroscopic data from studies confirm the presence of the chloromethyl group by singlet signals in 1H NMR around δ 4.0–4.7 ppm and nitrile carbon signals in 13C NMR near δ 115–120 ppm. Elemental analysis and mass spectrometry further validate the molecular structure and purity of the final compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting with an amine can produce an aminomethylpyrimidine derivative, while reacting with a thiol can produce a thiomethylpyrimidine derivative.

Scientific Research Applications

Anticancer Agents

2-(Chloromethyl)pyrimidine-5-carbonitrile and its derivatives have been extensively studied for their anticancer properties. They function primarily as ATP-mimicking tyrosine kinase inhibitors , targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Study:

- In Vitro Cytotoxicity : Compounds derived from this compound were tested against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). The results indicated promising cytotoxic activities, with some derivatives showing IC values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Target Cell Line | IC (μM) |

|---|---|---|

| 4e | Colo 205 | 1.66 |

| 4f | Colo 205 | 1.83 |

These findings suggest that specific derivatives can induce apoptosis by increasing caspase-3 levels, highlighting their potential as novel anticancer agents.

COX-2 Inhibition

The compound also exhibits significant anti-inflammatory properties through selective inhibition of cyclooxygenase-2 (COX-2). This enzyme is implicated in inflammation and cancer progression.

Mechanism of Action:

- Inhibition of Prostaglandin E2 Production : By inhibiting COX enzymes, these compounds reduce the production of prostaglandin E2, a key mediator of inflammation. This dual action—targeting both cancer pathways and inflammatory processes—positions these compounds as valuable candidates for combination therapies .

Synthetic Applications

In addition to its biological applications, this compound serves as a critical intermediate in organic synthesis. It facilitates the construction of more complex molecules through various synthetic routes.

Synthetic Routes:

- Nucleophilic Substitution Reactions : The chloromethyl group allows for easy substitution with nucleophiles, leading to the formation of new pyrimidine derivatives.

- Cyanation Reactions : The carbonitrile group can be introduced via cyanation methods, enhancing the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrimidine-5-carbonitrile and its derivatives involves the inhibition of key molecular targets. For example:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitriles are a versatile class of heterocyclic compounds. Below is a detailed comparison of 2-(Chloromethyl)pyrimidine-5-carbonitrile with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity :

- The chloromethyl group at C2 in the title compound enhances electrophilicity, making it a superior intermediate for alkylation or nucleophilic substitution compared to methylthio (–SCH₃) or methoxy (–OCH₃) analogs .

- Methylthio (–SCH₃) groups (e.g., in 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) improve lipophilicity, aiding membrane permeability in antimicrobial agents .

Biological Activity Trends :

- Antimicrobial Activity : 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile shows potent activity against M. tuberculosis (MIC₉₀ = 1.56 µg/mL) due to synergistic effects of –Cl and –SCH₃ groups .

- Anticancer Activity : Derivatives with –SCH₃ or –NH₂ substituents (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile) exhibit apoptosis-inducing properties via PI3K/AKT pathway inhibition .

Synthetic Utility :

- The title compound’s –CH₂Cl group enables facile functionalization. For example, reacting with hydrazine yields hydrazinyl derivatives, which are precursors to Schiff bases with anticancer activity .

- In contrast, methoxy (–OCH₃) analogs (e.g., 2-Chloro-4-methoxypyrimidine-5-carbonitrile) are less reactive but stabilize π-π stacking in kinase inhibitors .

Cytotoxicity and Safety :

- While direct data are lacking for the title compound, 2-(Chloromethyl)pyridine-HCl (a structural analog) shows cytotoxicity in BALB/c-3T3 cells (LD₅₀ = 0.118 mM), suggesting cautious handling .

Biological Activity

2-(Chloromethyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This compound is part of the pyrimidine family and is characterized by its chloromethyl and carbonitrile functional groups, which contribute to its reactivity and biological effects.

- Molecular Formula : C7H6ClN3

- Molecular Weight : 153.57 g/mol

- CAS Number : 1086393-94-3

The primary mechanism of action for this compound involves its role as an ATP-mimicking tyrosine kinase inhibitor targeting EGFR. By mimicking ATP, this compound competes with ATP for binding to the kinase domain of EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival. This inhibition can result in:

- Reduced cell proliferation

- Induction of apoptosis in cancer cells

Antiproliferative Effects

Research indicates that this compound exhibits moderate antiproliferative activity against various human tumor cell lines. The specific effects include:

- Inhibition of cell growth in cancer models

- Induction of programmed cell death (apoptosis) through various biochemical pathways

Case Studies and Research Findings

- In vitro Studies : In studies involving human cancer cell lines, the compound demonstrated significant inhibition of EGFR activity, leading to reduced viability in cancer cells. The IC50 values reported ranged from low micromolar concentrations, indicating potent activity against specific tumor types.

-

Biochemical Pathway Interactions : The compound affects several key signaling pathways, including:

- MAPK/ERK Pathway

- PI3K/Akt/mTOR Pathway

These pathways are critical in regulating cell cycle progression and survival, making them vital targets in cancer therapy.

-

Cellular Mechanisms : Detailed analysis revealed that treatment with this compound resulted in:

- Upregulation of pro-apoptotic factors

- Downregulation of anti-apoptotic proteins

- Changes in gene expression profiles associated with cell cycle arrest and apoptosis

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Strong gastrointestinal absorption

- Good oral bioavailability

- Minimal blood-brain barrier permeability, which may limit central nervous system side effects.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Target | Activity | Notes |

|---|---|---|---|

| 2-(Chloromethyl)-1H-benzo[d]imidazole | EGFR | Moderate | Similar structure but less potent |

| 2-(Chloromethyl)benzo[d]oxazole | COX-2 | Moderate | Different target but related activity |

| 4-Amino-2-(chloromethyl)pyrimidine | Various kinases | Low | Less specificity towards EGFR |

Applications in Research

Due to its biological activity, this compound is utilized in various research applications:

- Medicinal Chemistry : As a scaffold for developing novel anticancer agents.

- Chemical Biology : Investigating enzyme inhibition and pathway modulation.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR (e.g., DMSO-) reveal chemical environments, such as chloromethyl protons at δ 4.2–4.5 ppm and nitrile carbons at ~115 ppm .

- IR Spectroscopy : CN stretches appear at ~2210 cm, while C-Cl vibrations occur near 600–700 cm .

- Mass Spectrometry : HR-MS validates molecular weights (e.g., [M+H] peaks matching calculated values within 0.002 Da) .

- TLC : Silica GF254 plates with UV detection (λ = 254 nm) confirm purity .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions may arise from tautomerism or crystallographic packing effects. For example, unexpected NMR splitting in pyrimidine derivatives can be resolved using 2D-COSY or NOESY to identify through-space interactions . X-ray crystallography provides definitive bond-length data (e.g., C-Cl bonds at 1.72–1.75 Å) and hydrogen-bonding patterns (N–H⋯O interactions stabilizing dimeric structures) .

What in silico strategies are used to predict the biological activity of this compound derivatives?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like COX-2 or PKCθ. Docking scores (e.g., −9.2 kcal/mol for COX-2 inhibition) correlate with in vitro IC values . ADME predictions using SwissADME evaluate logP (2.1–3.8) and bioavailability scores, guiding lead optimization .

How can analogs of this compound be designed to enhance pharmacokinetic properties?

Advanced Research Question

Modifications include:

- Bioisosteric replacement : Substituting chloromethyl with trifluoromethyl groups to improve metabolic stability .

- PEGylation : Adding methoxyethylthio side chains to enhance aqueous solubility (logS > −4) .

- Pro-drug strategies : Introducing hydrazido or amino groups for controlled release .

What insights do crystallographic studies provide into the molecular interactions of these compounds?

Advanced Research Question

X-ray structures reveal planar pyrimidine cores and intermolecular interactions critical for activity. For example, centrosymmetric dimers formed via N–H⋯O hydrogen bonds (2.89 Å) in 2-[(2-methoxyethyl)sulfanyl] derivatives enhance crystal packing and stability . Halogen bonding (C–Cl⋯π interactions) may contribute to target binding in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.